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molecular formula C11H14BrNO2S B8481497 Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2-methyl-, bromide CAS No. 63815-81-6

Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2-methyl-, bromide

Cat. No. B8481497
M. Wt: 304.21 g/mol
InChI Key: YISSRLOWMOZAKJ-UHFFFAOYSA-M
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Patent
US06368864B1

Procedure details

A solution of 6-methoxy-2-methylbenzothiazole (1.82 g) and 2-bromoethanol (8.8 g) was stirred and heated in an oil bath at 120° C. for 74 hours. After cooling the reaction mixture to room temperature, adding ethyl acetate (25 ml) and stirring for 1 hour, the solid was filtered and collected. The solid was then dissolved in methanol (50 ml) and charcoal (0.5 g) was added. The charcoal was removed by passing through a pad of Celite. The solution was then concentrated to a small volume and triturated with ethyl acetate (100 ml). The solid was collected, washed with ethyl acetate (2×30 ml) and dried in an oven under high vacuum at 50° C. overnight to obtain 0.9 g (30%) of 4c.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Yield
30%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([CH3:10])[S:9][C:5]=2[CH:4]=1.[Br:13][CH2:14][CH2:15][OH:16]>C(OCC)(=O)C>[Br-:13].[OH:16][CH2:15][CH2:14][N+:7]1[C:6]2[CH:11]=[CH:12][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[S:9][C:8]=1[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)C)C=C1
Name
Quantity
8.8 g
Type
reactant
Smiles
BrCCO
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
collected
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in methanol (50 ml)
ADDITION
Type
ADDITION
Details
charcoal (0.5 g) was added
CUSTOM
Type
CUSTOM
Details
The charcoal was removed
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to a small volume
CUSTOM
Type
CUSTOM
Details
triturated with ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with ethyl acetate (2×30 ml)
CUSTOM
Type
CUSTOM
Details
dried in an oven under high vacuum at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Br-].OCC[N+]1=C(SC2=C1C=CC(=C2)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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